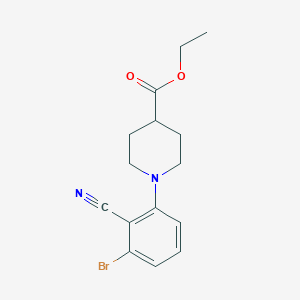

Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

描述

属性

IUPAC Name |

ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O2/c1-2-20-15(19)11-6-8-18(9-7-11)14-5-3-4-13(16)12(14)10-17/h3-5,11H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFMRRYGQRABPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₇BrN₂O₂ and a molecular weight of approximately 337.21 g/mol. The compound features a piperidine ring, which is significant for its biological activity, along with a bromo group and a cyano group on the aromatic ring. These functional groups contribute to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the bromo and cyano substituents onto the phenyl ring. The synthetic pathway often utilizes established methods for creating piperidine derivatives, which are then modified to incorporate the desired functional groups.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with electron-withdrawing groups (EWGs) at specific positions on the aromatic ring can enhance cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications to the piperidine ring can influence the compound's efficacy against targets such as polo-like kinase 1 (Plk1), which is frequently deregulated in cancers .

| Compound | IC50 (μM) | Target | Reference |

|---|---|---|---|

| This compound | TBD | Plk1 | |

| Similar Indole Derivative | 0.48 | MCF-7 | |

| Benzothiazole Analog | 0.19 | HCT-116 |

Antibacterial and Antifungal Activity

The compound also shows promise in antibacterial and antifungal applications. Studies have demonstrated that modifications on the piperidine ring can lead to enhanced inhibitory actions against Gram-positive and Gram-negative bacteria. Compounds with hydroxy or nitro substitutions on the phenyl ring exhibited strong antibacterial activity, indicating that this compound may possess similar properties .

Neuropharmacological Potential

Given its structural characteristics, this compound may also be explored for neuropharmacological applications. The piperidine moiety is often associated with compounds targeting central nervous system disorders, including anxiety and depression. Its unique combination of functional groups could lead to novel therapeutic agents in this area.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, contributing to a better understanding of how structural variations affect activity:

- SAR Studies : Research has shown that introducing EWGs enhances anticancer potency while certain electron-donating groups (EDGs) may reduce activity .

- Cell Line Testing : In vitro assays have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines through mechanisms involving caspase activation .

- Mechanistic Insights : Investigations into the mechanism of action reveal that such compounds may interact with critical protein targets involved in cell cycle regulation and apoptosis pathways .

科学研究应用

Medicinal Chemistry

Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is primarily studied for its potential as a pharmaceutical agent. Its structural features suggest activity against several biological targets.

NLRP3 Inflammasome Inhibition

Recent studies have explored the compound's role as an NLRP3 inflammasome inhibitor, which is significant in the context of inflammatory diseases. The NLRP3 inflammasome is a multi-protein complex involved in the activation of inflammatory responses. Compounds derived from piperidine scaffolds have shown promise in modulating this pathway, potentially leading to new treatments for conditions like colitis and other inflammatory disorders .

Neuropharmacological Applications

The compound has been investigated for its effects on muscarinic receptors, particularly M4 receptors, which are implicated in various neurological disorders. Research indicates that derivatives of this compound may act as antagonists, offering therapeutic potential for diseases such as schizophrenia and Alzheimer's disease .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. The synthetic pathways often utilize brominated anilines and piperidine derivatives, allowing for the introduction of various functional groups that can enhance biological activity.

Synthetic Pathway Overview

The synthesis typically follows these steps:

- Reaction of 3-bromoaniline with piperidine derivatives.

- Formation of the carboxylate through esterification reactions.

- Purification via chromatographic techniques to obtain the final product in high yield .

Case Studies and Research Findings

Several key studies have highlighted the efficacy of this compound in preclinical models:

In Vivo Studies on Inflammation

In a study examining the compound's effects on inflammation, it was administered to mice with induced colitis. Results indicated a significant reduction in inflammatory markers, suggesting its potential utility in treating inflammatory bowel diseases .

Neuropharmacological Effects

Another study focused on the neuropharmacological properties of related compounds, demonstrating their ability to modulate neurotransmitter systems effectively. This research supports the hypothesis that this compound may exert similar effects, warranting further exploration into its therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential pharmaceutical agent | Inhibition of NLRP3 inflammasome |

| Neuropharmacology | Antagonist for M4 muscarinic receptors | Effects on neurotransmitter modulation |

| Inflammation Research | Treatment for inflammatory diseases | Reduction in inflammatory markers in vivo |

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups

- Target Compound: The 3-bromo-2-cyanophenyl group introduces strong electron-withdrawing effects, likely reducing electron density on the piperidine ring. This may enhance stability against nucleophilic attack but reduce solubility in polar solvents.

- Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate (): The morpholine and pyrimidine substituents are electron-rich, improving solubility in aqueous environments. The molecular ion [M+H]+ at m/z 321 suggests a higher molecular weight compared to the target compound .

- Its antibacterial properties were predicted via molecular docking, highlighting substituent-dependent bioactivity .

Halogenated Derivatives

- Ethyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate () : The pyridine ring with bromo and chloro substituents creates a distinct electronic profile compared to the phenyl ring in the target compound. The synthesis yield (34%) indicates moderate efficiency, possibly due to competing reactions in halogenated systems .

- Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate () : The 2-chlorobenzyl group offers moderate electron withdrawal, with an LC-MS [M+H]+ at m/z 282. The IR C=O stretch at 1738 cm⁻¹ confirms ester functionality, a feature shared across analogs .

准备方法

Synthesis of Piperidine-4-carboxylate Intermediate

A common starting material is piperidine-4-carboxylic acid or its derivatives. The esterification with ethanol under acidic conditions yields ethyl piperidine-4-carboxylate.

Typical Reaction:

$$

\text{Piperidine-4-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl piperidine-4-carboxylate}

$$

N-Arylation with 3-bromo-2-cyanobenzene

The N-arylation step involves coupling the piperidine core with a 3-bromo-2-cyanophenyl halide, often via palladium-catalyzed Buchwald–Hartwig amination or nucleophilic aromatic substitution.

- Catalyst: Pd(0) complex or copper salt

- Base: Potassium carbonate or sodium tert-butoxide

- Solvent: Toluene, DMF, or dioxane

- Temperature: 80–120°C

Purification and Characterization

After synthesis, the product is purified by column chromatography and characterized using NMR, MS, and IR spectroscopy to confirm structure and purity.

Reaction Data and Yields

While direct literature yields for this compound are limited, related steps involving piperidine derivatives and arylation/cyanation are well documented.

| Step | Typical Yield (%) | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| Esterification | 80–90 | Ethanol | Reflux (78) | Acid catalyst required |

| N-Arylation (Buchwald) | 60–85 | Toluene/DMF | 100–120 | Pd catalyst, inert atmosphere |

| Cyanation (if required) | 50–80 | DMF/DMSO | 80–120 | Toxic reagents; careful handling necessary |

| Purification (chromatography) | — | — | — | Silica gel, gradient elution |

Research Findings and Optimization

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyanation to maximize nucleophilicity and product yield.

- Temperature: Elevated temperatures (80–120°C) are often necessary for both arylation and cyanation steps.

- Purity: Final purification is typically achieved by silica gel column chromatography, with confirmation by NMR and MS.

- Safety: Cyanation steps require stringent safety protocols due to the toxicity of cyanide sources.

Summary Table: Key Synthesis Parameters

| Parameter | Recommended Conditions | Rationale |

|---|---|---|

| Solvent | DMF, DMSO, Toluene | Enhances nucleophilicity, solubilizes reagents |

| Temperature | 80–120°C | Required for efficient coupling/cyanation |

| Base | K2CO3, NaOtBu | Facilitates deprotonation and coupling |

| Catalyst | Pd(0), Cu(I) | Promotes arylation/cyanation |

| Purification | Column chromatography (silica gel) | Removes impurities, isolates pure product |

Notes and Best Practices

- Reaction Monitoring: TLC and HPLC are used to track reaction progress and optimize conditions.

- Moisture Sensitivity: Many steps, especially cyanation, are moisture sensitive; anhydrous conditions are essential.

- Scalability: The described methods are suitable for both small-scale and larger-scale synthesis, with appropriate safety measures for handling toxic reagents.

常见问题

Q. What are the optimal synthetic routes for preparing Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves coupling a substituted phenyl ring (e.g., 3-bromo-2-cyanophenyl) with a piperidine-4-carboxylate scaffold via nucleophilic substitution or transition-metal-catalyzed cross-coupling. Key steps include:

- Intermediate purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .

- Final product validation: Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via / NMR (e.g., piperidine ring protons at δ 1.2–3.5 ppm, ester carbonyl at ~170 ppm) .

- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]) to confirm molecular weight accuracy .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?

Methodological Answer:

- Solubility: Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) to assess compatibility with biological assays. Low aqueous solubility may require formulation with co-solvents (e.g., Tween-80) .

- Stability: Conduct accelerated degradation studies under varying pH (1–13), temperature (4°C to 40°C), and light exposure. Monitor via HPLC for degradation products (e.g., ester hydrolysis to carboxylic acid) .

- Storage: Store at –20°C in inert, airtight containers under nitrogen to prevent oxidation or moisture absorption .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry of the piperidine ring?

Methodological Answer:

- X-ray crystallography: Resolve crystal structures to confirm absolute configuration and ring puckering (e.g., chair vs. boat conformations). For example, piperidine derivatives often adopt chair conformations stabilized by intramolecular hydrogen bonds .

- NOESY NMR: Detect spatial proximities between protons (e.g., axial vs. equatorial positions) to infer stereochemistry .

- Vibrational spectroscopy (IR/Raman): Identify functional groups (e.g., C≡N stretch at ~2200 cm) and conformational fingerprints .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during functionalization of the 3-bromo-2-cyanophenyl moiety?

Methodological Answer:

- Mechanistic studies: Use DFT calculations (e.g., Gaussian 09) to model reaction pathways and identify competing mechanisms (e.g., SNAr vs. radical pathways for bromine substitution) .

- In situ monitoring: Employ techniques like NMR (if fluorine tags are used) or ReactIR to track intermediate formation and kinetics .

- Control experiments: Compare reactivity under varying conditions (e.g., palladium vs. copper catalysis) to isolate variables causing discrepancies .

Q. What strategies mitigate challenges in achieving regioselective modifications on the piperidine-4-carboxylate scaffold?

Methodological Answer:

- Protecting group strategies: Use tert-butoxycarbonyl (Boc) or benzyl groups to temporarily block the piperidine nitrogen, directing reactions to the ester or aryl positions .

- Directed ortho-metalation: Employ directing groups (e.g., cyano) to facilitate selective C–H activation at specific positions .

- Enzymatic resolution: Use lipases (e.g., Candida antarctica) to enantioselectively hydrolyze ester groups, enabling chiral synthesis .

Q. How can computational methods predict the ecological impact of this compound given limited ecotoxicological data?

Methodological Answer:

- QSAR modeling: Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (e.g., logK) based on structural fragments .

- Read-across analysis: Compare with structurally similar compounds (e.g., brominated aromatics) to infer toxicity endpoints (e.g., LC for aquatic organisms) .

- Microcosm studies: Simulate environmental fate in soil/water systems to detect persistent metabolites via LC-MS/MS .

Q. What crystallographic insights explain the pharmacological activity of piperidine derivatives like this compound?

Methodological Answer:

- Conformational analysis: Correlate crystal structure data (e.g., torsion angles, hydrogen-bond networks) with receptor-binding affinities (e.g., dopamine D2 receptor antagonism) .

- Pharmacophore mapping: Overlay crystallographic coordinates with target protein structures (e.g., from PDB) to identify critical interactions (e.g., halogen bonding via bromine) .

- Dynamic simulations: Perform MD simulations (e.g., GROMACS) to study ligand-receptor dynamics and residence times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。